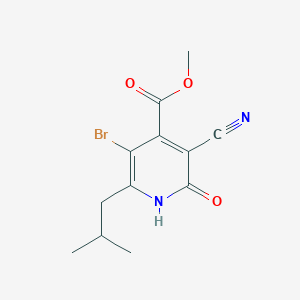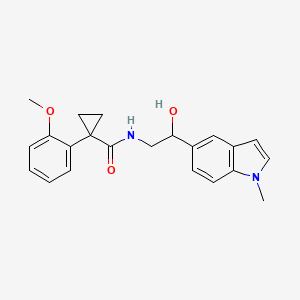
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacological Research
Research on derivatives of cyclopropane carboxamide, similar in structure to the mentioned compound, has been instrumental in neuropharmacological studies. For instance, WAY-100635, a phenylpiperazine derivative closely related to the query compound, has been identified as a potent and selective antagonist of the 5-HT1A receptor, a serotonin receptor subtype. This has implications for studying neural pathways involved in mood regulation, anxiety, and depression. In slice preparations of the guinea pig dorsal raphe nucleus, WAY-100635 effectively abolished the inhibitory actions of serotonin and related agonists on neuronal firing, underlining its utility in dissecting serotonin-mediated neural processes (Craven, Grahame-Smith, & Newberry, 1994).
Radiopharmaceutical Development
The compound and its derivatives have also found applications in radiopharmaceutical research. [Carbonyl-11C]WAY-100635, for instance, is used in positron emission tomography (PET) to image the 5-HT1A receptor in vivo. This allows for the quantitative analysis of receptor binding and offers insights into the serotonin system's role in psychiatric and neurological disorders. Modeling strategies based on compartmental descriptions of the ligand's behavior provide essential data on specific binding and its reproducibility, paving the way for novel diagnostic and therapeutic strategies (Gunn, Lammertsma, & Grasby, 2000).
Antimicrobial and Antioxidant Studies
On the chemical synthesis front, compounds incorporating the cyclopropane carboxamide moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, certain ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antibacterial and antifungal properties, along with profound antioxidant potential. Such findings highlight the compound's versatility and potential in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Neurological Disorder Research
The structural analogs of the query compound have been assessed for their effects on neurological conditions, specifically Alzheimer's disease. Compounds with selective inhibition against histone deacetylase, resembling the chemical structure of the query compound, have shown potential in decreasing tau protein phosphorylation and aggregation. This suggests possible therapeutic avenues for treating neurodegenerative disorders, highlighting the compound's relevance in neurological research (Lee et al., 2018).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-24-12-9-15-13-16(7-8-18(15)24)19(25)14-23-21(26)22(10-11-22)17-5-3-4-6-20(17)27-2/h3-9,12-13,19,25H,10-11,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPGHHGAIUHNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3(CC3)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2602116.png)
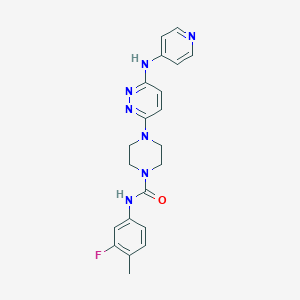
![1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers](/img/structure/B2602119.png)
![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)
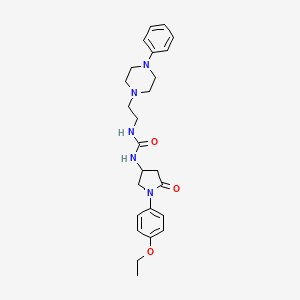
![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)
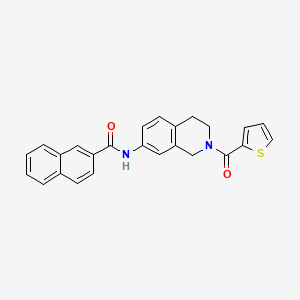
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2602130.png)
![6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2602131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2602132.png)
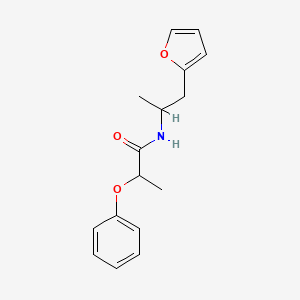
![3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2602137.png)
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/no-structure.png)
